Cas no 114394-01-3 (2(3H)-Naphthalenone,6-[(1R)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-,(4R,4aS,6R)-)

2(3H)-Naphthalenone,6-[(1R)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-,(4R,4aS,6R)- structure
114394-01-3 structure
상품 이름:2(3H)-Naphthalenone,6-[(1R)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-,(4R,4aS,6R)-
CAS 번호:114394-01-3
MF:C15H24O3
메가와트:252.34926
CID:163788
PubChem ID:3082691

2(3H)-Naphthalenone,6-[(1R)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-,(4R,4aS,6R)- 화학적 및 물리적 성질

이름 및 식별자

    • 2(3H)-Naphthalenone,6-[(1R)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-,(4R,4aS,6R)-
    • (4R,4aS)-6-[(2R)-1,2-dihydroxypropan-2-yl]-4,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
    • 2(3H)-Naphthalenone,6-[(1R)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-...
    • urodiolenone
    • (4R-(4alpha,4aalpha,6beta(*)))-6-(1,2-Dihydroxy-1-methylethyl)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-2(3H)-naphthalenone
    • (4R,4aS)-6-[(1R)-1,2-dihydroxy-1-methylethyl]-4,4a-dimethy
    • 2(3H)-Naphthalenone, 6-(1,2-dihydroxy-1-methylethyl)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R-(4alpha,4aalpha,6beta(*)))-
    • 6-(1,2-Dihydroxy-1-methylethyl)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-2(3H)-naphthalenone (4R-(4alpha,4aalpha,6beta(*)))-
    • 114394-01-3
    • CHEBI:174343
    • DTXSID20921344
    • 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
    • 인치: InChI=1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12?,14+,15+/m1/s1
    • InChIKey: DJPISZPEZJGKKI-NLNMXKJXSA-N
    • 미소: OC[C@](C1CCC2=CC(C[C@@H](C)[C@]2(C)C1)=O)(C)O

계산된 속성

  • 정밀분자량: 252.172545
  • 동위원소 질량: 252.172545
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 387
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 3
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.1
  • 토폴로지 분자 극성 표면적: 57.5

실험적 성질

  • 밀도: 1.11
  • 비등점: 423.1°Cat760mmHg
  • 플래시 포인트: 223.8°C
  • 굴절률: 1.534

2(3H)-Naphthalenone,6-[(1R)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-,(4R,4aS,6R)- 합성 방법

합성회로 1

반응 조건
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.1R:p-O2NC6H4CO2H, R:PPh3, R:EtO2CN=NCO2Et
4.15 d, rt
참조
Modification of valencene by bio- and chemical transformation
By Asakawa, Yoshinori et al, Natural Product Communications, 2013, 8(7), 859-862

합성회로 2

반응 조건
1.1S:H2O, 5 d, 30°C, pH 7.0
참조
Biotransformation of citrus aromatics nootkatone and valencene by microorganisms
By Furusawa, Mai et al, Chemical & Pharmaceutical Bulletin, 2005, 53(11), 1423-1429

합성회로 3

반응 조건
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.15 d, rt
참조
Modification of valencene by bio- and chemical transformation
By Asakawa, Yoshinori et al, Natural Product Communications, 2013, 8(7), 859-862

2(3H)-Naphthalenone,6-[(1R)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-,(4R,4aS,6R)- Raw materials

2(3H)-Naphthalenone,6-[(1R)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-,(4R,4aS,6R)- Preparation Products

추천 기사

추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd